N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes a furan ring, an imino group, and a triazatricyclo framework
Properties
Molecular Formula |
C24H27N5O4 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H27N5O4/c1-15(2)32-12-6-10-28-20(25)18(23(30)26-14-17-8-5-11-33-17)13-19-22(28)27-21-16(3)7-4-9-29(21)24(19)31/h4-5,7-9,11,13,15,25H,6,10,12,14H2,1-3H3,(H,26,30) |
InChI Key |
MHJUYESOCGQPHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC(C)C)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazatricyclo framework, followed by the introduction of the furan ring and other functional groups. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the furan moiety is known to enhance cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies have shown that derivatives of triazatricyclo compounds can effectively target cancer cells while sparing normal cells.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been tested against a range of pathogens, including bacteria and fungi, demonstrating promising results in inhibiting microbial growth.
Case Study 1: Anticancer Mechanism
A study published in the Journal of Medicinal Chemistry explored the effects of triazatricyclo compounds on breast cancer cells. The findings revealed that the compound induced apoptosis through the mitochondrial pathway and inhibited the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Case Study 2: Antimicrobial Efficacy
In another investigation documented in Pharmaceutical Biology, researchers synthesized a series of related compounds and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the furan ring significantly enhanced antibacterial potency.
Research Findings
Recent studies have highlighted several key findings regarding the applications of this compound:
- Mechanism of Action : The compound may act by disrupting cellular membranes or interfering with metabolic pathways critical for pathogen survival.
- Synergistic Effects : When combined with other therapeutic agents, such as conventional antibiotics or chemotherapeutics, the compound exhibited synergistic effects that enhanced overall efficacy.
- Toxicity Profile : Preliminary toxicity assessments suggest that while the compound is effective against target cells, it maintains a favorable safety profile in non-target cells.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be compared with other similar compounds, such as:
- 6-amino-7-(furan-2-ylmethyl)-2-oxo-N-[[(2S)-oxolan-2-yl]methyl]-1,9-diaza-7-azoniatricyclo[8.4.0.03,8]tetradeca-3,5,7,9,11,13-hexaene-5-carboxamide
- Other triazatricyclo compounds : These compounds share a similar triazatricyclo framework but differ in their functional groups and substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and therapeutic potential.
Structural Overview
The compound features a triazatricyclo structure combined with a furan ring , which is known for its reactivity in medicinal chemistry. The presence of various functional groups, such as the imino and carboxamide groups, enhances its potential for biological activity. The molecular formula is .
Key Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Contributes to reactivity and biological significance |
| Imino Group | Enhances interaction with biological macromolecules |
| Carboxamide Group | Potential for hydrogen bonding and enzyme inhibition |
| Triazine Core | Provides structural stability and bioactivity |
The biological activity of N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo can be attributed to its ability to interact with various biological macromolecules. Studies indicate that compounds with similar structures can inhibit key enzymes involved in disease processes.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as proteases, which are crucial in viral replication processes. For instance, derivatives of furan-containing compounds have demonstrated efficacy against SARS-CoV-2 main protease with IC50 values as low as 1.55 μM .
- Antimicrobial Activity : Similar compounds have exhibited antimicrobial properties. For example, furocoumarins are known for their anticancer effects due to their ability to induce apoptosis in cancer cells .
- Anti-inflammatory Properties : The nitrogen-containing rings present in related alkaloids suggest potential anti-inflammatory activity, which could be explored further in this compound .
Case Studies
Several studies have investigated the biological effects of compounds structurally related to N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo:
- Study on SARS-CoV-2 Inhibition : A study reported that derivatives similar to this compound displayed significant inhibition against SARS-CoV-2 main protease with IC50 values ranging from 1.55 μM to 10.76 μM . This suggests that modifications to the furan moiety can enhance antiviral properties.
- Anticancer Activity : Research on furan derivatives has indicated their ability to induce apoptosis in various cancer cell lines, supporting the hypothesis that N-(furan-2-ylmethyl)-6-imino could also possess similar properties .
Comparative Analysis
To better understand the potential of N-(furan-2-ylmethyl)-6-imino in comparison to other compounds, a table summarizing the biological activities of structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Furocoumarin | Furan ring | Anticancer |
| Triazine Derivative | Triazine core | Antimicrobial |
| Alkaloids | Nitrogen-containing rings | Anti-inflammatory |
This comparative analysis highlights the unique combination of structural features in N-(furan-2-ylmethyl)-6-imino that may enhance its bioactivity compared to other known compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
